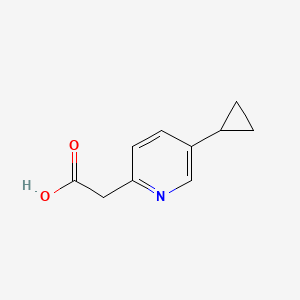

2-(5-Cyclopropylpyridin-2-yl)acetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5-cyclopropylpyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)5-9-4-3-8(6-11-9)7-1-2-7/h3-4,6-7H,1-2,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUJQDKBSFYLTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744576 | |

| Record name | (5-Cyclopropylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121131-75-7 | |

| Record name | (5-Cyclopropylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(5-Cyclopropylpyridin-2-yl)acetic Acid: Synthesis, Properties, and Application in HIV Drug Discovery

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characteristics, and critical role of 2-(5-Cyclopropylpyridin-2-yl)acetic acid as a key pharmaceutical intermediate.

Foreword: The Significance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions have cemented its place in a multitude of drug candidates. 2-(5-Cyclopropylpyridin-2-yl)acetic acid, a substituted pyridine derivative, has emerged as a crucial intermediate, particularly in the synthesis of advanced antiviral agents. This technical guide provides a comprehensive overview of this compound, from its molecular architecture to its application in the creation of life-saving medicines. Herein, we delve into a plausible and detailed synthetic pathway, its physicochemical properties, and its significant role in the development of HIV integrase inhibitors.

Physicochemical Profile of 2-(5-Cyclopropylpyridin-2-yl)acetic acid

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its physical and chemical properties. These parameters govern its reactivity, solubility, and overall suitability for synthetic transformations and formulation.

| Property | Value | Source |

| CAS Number | 121131-75-7 | [1] |

| Molecular Formula | C10H11NO2 | Calculated |

| Molecular Weight | 177.20 g/mol | Calculated |

| Appearance | Off-white solid (predicted) | General observation for similar compounds |

| Purity | ≥95% (typical commercial grade) | [1] |

| Application | Pharmaceutical intermediate | [1] |

Note: Some properties are predicted based on the general characteristics of similar chemical structures, as specific experimental data for this compound is not extensively published.

Strategic Synthesis of 2-(5-Cyclopropylpyridin-2-yl)acetic Acid

The synthesis of 2-(5-Cyclopropylpyridin-2-yl)acetic acid can be strategically approached through a multi-step process that leverages common and well-established organic reactions. A robust and logical pathway involves the initial synthesis of a key precursor, 2-chloro-5-cyclopropylpyridine, followed by a malonic ester synthesis route to introduce the acetic acid moiety. This method offers a high degree of control and adaptability.

Synthesis of the Key Intermediate: 2-Chloro-5-cyclopropylpyridine

The initial and critical step is the formation of the cyclopropyl-substituted pyridine ring. While various methods for the synthesis of substituted pyridines exist, a common industrial approach for analogous compounds involves the cyclization of precursors that can be derived from readily available starting materials. For the purpose of this guide, we will consider 2-chloro-5-cyclopropylpyridine as our key starting material, which can be synthesized through established methods in heterocyclic chemistry. The synthesis of similar 2-chloro-5-substituted pyridines often involves multi-step sequences starting from precursors like 3-methylpyridine.[2]

Malonic Ester Synthesis and Final Product Formation

With the 2-chloro-5-cyclopropylpyridine in hand, the acetic acid side chain is introduced via a classic malonic ester synthesis, followed by hydrolysis and decarboxylation. This sequence is a reliable method for converting an alkyl halide into a carboxylic acid with the addition of a methylene group.

Step 1: Synthesis of Diethyl 2-(5-cyclopropylpyridin-2-yl)malonate

-

Rationale: This step involves a nucleophilic aromatic substitution reaction where the enolate of diethyl malonate displaces the chloride on the pyridine ring. The use of a strong base is necessary to deprotonate diethyl malonate, creating a potent nucleophile.

-

Procedure:

-

To a solution of diethyl malonate (1.2 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt of diethyl malonate.

-

Add a solution of 2-chloro-5-cyclopropylpyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield diethyl 2-(5-cyclopropylpyridin-2-yl)malonate.

-

Step 2: Hydrolysis and Decarboxylation to 2-(5-Cyclopropylpyridin-2-yl)acetic acid

-

Rationale: The diethyl ester is hydrolyzed to the corresponding dicarboxylic acid under acidic conditions. The resulting malonic acid derivative is thermally unstable and readily undergoes decarboxylation upon heating to yield the final acetic acid product.[3][4]

-

Procedure:

-

Dissolve the diethyl 2-(5-cyclopropylpyridin-2-yl)malonate from the previous step in a mixture of acetic acid and hydrobromic acid (48% aqueous solution).

-

Heat the mixture to reflux (typically 110-120 °C) and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to a pH of approximately 4-5.

-

The product may precipitate upon neutralization. If so, collect the solid by filtration. Otherwise, extract the product with a suitable organic solvent.

-

Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(5-Cyclopropylpyridin-2-yl)acetic acid.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

-

Applications in Drug Discovery: A Key Intermediate for HIV Integrase Inhibitors

The primary and most significant application of 2-(5-Cyclopropylpyridin-2-yl)acetic acid is its role as a key building block in the synthesis of potent antiviral drugs, specifically HIV integrase inhibitors.[1] HIV integrase is a critical enzyme that the virus uses to insert its genetic material into the DNA of the host cell, a crucial step in its replication cycle. By blocking this enzyme, integrase inhibitors prevent the virus from establishing a chronic infection.

This acetic acid derivative is utilized in the synthesis of complex heterocyclic compounds that are designed to fit into the active site of the HIV integrase enzyme, thereby inhibiting its function. The cyclopropyl and pyridine moieties of the molecule are important for establishing specific interactions with the enzyme, while the acetic acid group provides a reactive handle for further synthetic modifications to build the final drug molecule.

Mechanism of HIV Integrase Inhibition

HIV integrase inhibitors work by binding to the active site of the integrase enzyme, chelating the essential metal ions (typically Mg²⁺) required for its catalytic activity. This prevents the integrase from carrying out the strand transfer reaction, where it cuts the host's DNA and ligates the viral DNA into the gap.

Conclusion and Future Outlook

2-(5-Cyclopropylpyridin-2-yl)acetic acid stands as a testament to the enduring importance of well-designed chemical intermediates in the pharmaceutical industry. Its synthesis, while requiring careful execution, follows logical and scalable chemical principles. The true value of this compound, however, lies in its application as a critical component in the synthesis of advanced HIV integrase inhibitors. As the fight against viral diseases continues to evolve, the demand for such versatile and strategically important building blocks will undoubtedly grow. Further research into optimizing the synthesis of this and related intermediates will be crucial in streamlining the production of next-generation antiviral therapies.

References

- Google Patents. (n.d.). HIV integrase inhibitors.

-

Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. [Link]

- Google Patents. (n.d.). Capsid inhibitors for the treatment of hiv.

-

European Patent Office. (2025, May 7). ANTIVIRAL COMPOUNDS AND COMPOSITIONS THEREFROM. EP 4548976 A1. [Link]

- Google Patents. (n.d.). Novel antiviral agents.

- Google Patents. (n.d.). Antiviral compositions.

- Google Patents. (n.d.). 5-(n-fused tricyclic aryl tetrahydroisoquinolin-6-yl) pyridin-3- yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication.

- Google Patents. (n.d.). Process for preparing 2-chloro-5-chloromethylpyridine.

-

Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PubMed. [Link]

-

University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved February 10, 2026, from [Link]

-

PLOS Biology. (2015). Structural Basis for Inhibitor-Induced Aggregation of HIV Integrase. PLOS Biology. [Link]

- Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloro-methyl-pyridine, and new intermediates.

- Google Patents. (n.d.). Process for preparing 2-chloro-5-aminomethyl-pyridine.

-

Stanek, J., & Stanek, W. (2006). Malonates in Cyclocondensation Reactions. Molecules, 11(4), 338-356. [Link]

-

Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. Retrieved February 10, 2026, from [Link]

-

SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Retrieved February 10, 2026, from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Retrieved February 10, 2026, from [Link]

-

Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved February 10, 2026, from [Link]

Sources

- 1. US7741315B2 - HIV integrase inhibitors - Google Patents [patents.google.com]

- 2. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 3. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Preclinical Evaluation of 2-(5-Cyclopropylpyridin-2-yl)acetic acid as a Novel Anti-Fibrotic Agent

An in-depth technical guide by a Senior Application Scientist.

Abstract: Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases leading to organ failure and significant mortality. The development of effective anti-fibrotic therapies remains a critical unmet medical need. This guide introduces 2-(5-Cyclopropylpyridin-2-yl)acetic acid , hereafter referred to as CPAA , a novel small molecule candidate for anti-fibrotic therapy. As direct evidence for CPAA in fibrosis is not yet broadly published, this document presents a hypothesis-driven framework for its comprehensive preclinical evaluation. We hypothesize that CPAA functions as an inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis. This guide provides a detailed, step-by-step roadmap for researchers and drug development professionals to validate this mechanism of action, assess cellular activity, and establish in vivo proof-of-concept, adhering to the highest standards of scientific rigor.

Part 1: Scientific Rationale and Hypothesized Mechanism of Action

Fibrotic diseases are driven by the persistent activation of myofibroblasts, which are key effector cells responsible for depositing excessive collagen and other matrix proteins. The TGF-β signaling pathway is arguably the most potent and well-documented driver of myofibroblast differentiation and activation. Upon ligand binding, TGF-β signals through a receptor complex, leading to the phosphorylation of Smad2 and Smad3 (p-Smad2/3) by the TGF-β type I receptor kinase (ALK5). Phosphorylated Smad2/3 then translocates to the nucleus to initiate the transcription of pro-fibrotic genes, including α-Smooth Muscle Actin (ACTA2), Collagen Type I (COL1A1), and Fibronectin (FN1).

Given the prevalence of pyridine-containing scaffolds in modern kinase inhibitors, we postulate that CPAA is an inhibitor of the ALK5 kinase . This inhibition is expected to block the phosphorylation of Smad2/3, thereby preventing myofibroblast activation and the subsequent expression of fibrotic proteins. The proposed mechanism provides a clear, testable hypothesis for evaluating the anti-fibrotic potential of CPAA.

Figure 1: Hypothesized Mechanism of Action. CPAA is proposed to inhibit the ALK5 kinase, blocking Smad2/3 phosphorylation and subsequent pro-fibrotic gene transcription.

Part 2: Phase I - In Vitro Validation of Target Engagement and Cellular Activity

The initial phase of evaluation focuses on confirming direct target engagement and assessing the compound's effect on fibrotic processes in a controlled cellular environment.

Biochemical Assay: ALK5 Kinase Inhibition

The first critical step is to determine if CPAA directly inhibits the enzymatic activity of the ALK5 kinase. This provides a quantitative measure of the compound's potency.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

-

Objective: To determine the IC50 (half-maximal inhibitory concentration) of CPAA against the ALK5 kinase.

-

Materials: Recombinant human ALK5 kinase, Eu-anti-tag antibody, Alexa Fluor™ conjugate tracer, test compound (CPAA), and a positive control inhibitor (e.g., SB431542).

-

Procedure:

-

Prepare a serial dilution of CPAA (e.g., from 100 µM to 1 nM) in the assay buffer.

-

In a 384-well plate, add the ALK5 enzyme, the europium-labeled antibody, and the CPAA dilutions.

-

Incubate for 60 minutes at room temperature to allow compound binding.

-

Add the Alexa Fluor™ tracer and incubate for another 60 minutes.

-

Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

-

-

Data Analysis: The FRET signal is inversely proportional to the amount of tracer displaced by the compound. Plot the signal against the log of CPAA concentration and fit a dose-response curve to calculate the IC50 value.

Cellular Assay: Target Engagement in Human Lung Fibroblasts (HLFs)

Next, we must confirm that CPAA can penetrate the cell membrane and inhibit the TGF-β pathway in a relevant cell type.

Experimental Protocol: Western Blot for Phospho-Smad2 (p-Smad2)

-

Objective: To measure the inhibition of TGF-β1-induced Smad2 phosphorylation by CPAA.

-

Cell Culture: Culture primary Human Lung Fibroblasts (HLFs) in growth medium. Serum-starve the cells for 24 hours prior to the experiment to reduce basal signaling.

-

Procedure:

-

Pre-treat the serum-starved HLFs with various concentrations of CPAA (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.

-

Stimulate the cells with 5 ng/mL of recombinant human TGF-β1 for 30 minutes.

-

Immediately lyse the cells and collect protein lysates.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-Smad2 and total Smad2 (as a loading control).

-

Use a secondary antibody conjugated to HRP and visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify band intensity using densitometry. Express p-Smad2 levels as a ratio to total Smad2.

Cellular Assay: Anti-Fibrotic Activity (Phenotypic Endpoints)

The final in vitro step is to assess whether target engagement translates into a functional anti-fibrotic effect by measuring the expression of key fibrotic markers.

Experimental Protocol: qPCR and Immunofluorescence for α-SMA and Collagen I

-

Objective: To determine if CPAA reduces the expression of myofibroblast markers α-SMA (ACTA2) and Collagen I (COL1A1).

-

Cell Culture & Treatment:

-

Seed HLFs on appropriate plates (6-well for qPCR, chamber slides for imaging).

-

Serum-starve the cells for 24 hours.

-

Pre-treat with CPAA or vehicle for 1 hour.

-

Stimulate with 5 ng/mL TGF-β1 for 24 hours (for qPCR) or 48 hours (for immunofluorescence).

-

-

qPCR Protocol:

-

Isolate total RNA from the cells and perform reverse transcription to generate cDNA.

-

Perform quantitative real-time PCR using primers specific for ACTA2, COL1A1, and a housekeeping gene (e.g., GAPDH).

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

-

Immunofluorescence Protocol:

-

Fix the cells in 4% paraformaldehyde, permeabilize with 0.1% Triton X-100.

-

Block with 5% bovine serum albumin (BSA).

-

Incubate with a primary antibody against α-SMA.

-

Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (DAPI).

-

Image the cells using a fluorescence microscope.

-

-

Data Analysis: For qPCR, plot the fold change in expression. For imaging, assess the formation of α-SMA stress fibers, which is a hallmark of myofibroblast differentiation.

Summary of In Vitro Data

The data from these experiments should be compiled to provide a clear picture of the compound's in vitro profile.

| Parameter | Assay | Cell Type | Endpoint | Desired Outcome |

| Potency | ALK5 Kinase Assay | N/A (Biochemical) | IC50 | < 1 µM |

| Target Engagement | Western Blot | Human Lung Fibroblasts | p-Smad2 Inhibition | Dose-dependent reduction |

| Cellular Efficacy | qPCR | Human Lung Fibroblasts | ACTA2, COL1A1 mRNA | Dose-dependent reduction |

| Cellular Efficacy | Immunofluorescence | Human Lung Fibroblasts | α-SMA Stress Fibers | Reduced fiber formation |

Part 3: Phase II - In Vivo Proof-of-Concept

Positive in vitro results provide the justification for advancing CPAA to a preclinical animal model of fibrosis. The bleomycin-induced pulmonary fibrosis model is a widely accepted standard for evaluating potential anti-fibrotic therapies.

Figure 2: Experimental Workflow. Bleomycin-induced pulmonary fibrosis model for in vivo evaluation of CPAA.

Animal Model: Bleomycin-Induced Pulmonary Fibrosis

Experimental Protocol

-

Objective: To assess the therapeutic efficacy of CPAA in reducing the development of lung fibrosis in mice.

-

Animals: C57BL/6 mice, 8-10 weeks old.

-

Study Groups (n=8-10 per group):

-

Group 1 (Sham): Intratracheal administration of sterile saline + vehicle treatment.

-

Group 2 (Disease Control): Intratracheal administration of bleomycin + vehicle treatment.

-

Group 3 (Low Dose): Intratracheal bleomycin + CPAA (e.g., 10 mg/kg).

-

Group 4 (High Dose): Intratracheal bleomycin + CPAA (e.g., 30 mg/kg).

-

-

Procedure:

-

Day 0: Anesthetize mice and administer a single dose of bleomycin sulfate (e.g., 1.5 U/kg) or saline via intratracheal instillation.

-

Days 1-21: Administer CPAA or vehicle daily via a relevant route (e.g., oral gavage), based on preliminary pharmacokinetic data. Monitor animal weight and health daily.

-

Day 21: Euthanize animals. Collect bronchoalveolar lavage fluid (BALF) and harvest the lungs. One lung lobe should be fixed in formalin for histology, while the rest is snap-frozen for biochemical and molecular analysis.

-

-

Efficacy Endpoints:

-

Histology: Stain lung sections with Masson's Trichrome to visualize collagen deposition. Score fibrosis severity using the semi-quantitative Ashcroft scale.

-

Biochemistry: Measure the total collagen content in lung homogenates using a hydroxyproline assay. This provides a quantitative measure of the total collagen burden.

-

Inflammation: Perform cell counts and differentials on BALF to assess the inflammatory infiltrate.

-

Expected Outcomes and Data Interpretation

A successful outcome would demonstrate a statistically significant, dose-dependent reduction in the primary efficacy endpoints in the CPAA-treated groups compared to the vehicle-treated disease control group.

| Endpoint | Metric | Vehicle Control (Expected) | CPAA-Treated (Desired Outcome) |

| Lung Fibrosis | Ashcroft Score (0-8) | 4 - 6 | < 3 (Dose-dependent reduction) |

| Collagen Deposition | Hydroxyproline (µ g/lung ) | High | Statistically significant reduction |

| Animal Health | Body Weight Change | ~20% loss post-bleo | Attenuated weight loss |

Part 4: Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven strategy for the preclinical evaluation of 2-(5-Cyclopropylpyridin-2-yl)acetic acid (CPAA) as a novel anti-fibrotic agent. By systematically validating its proposed mechanism as an ALK5 inhibitor through biochemical and cellular assays, and subsequently demonstrating efficacy in a gold-standard in vivo model, researchers can build a robust data package. Positive results from this comprehensive evaluation would strongly support the advancement of CPAA into further IND-enabling studies, including detailed toxicology and pharmacokinetic profiling, paving the way for a potential new therapy for patients suffering from fibrotic diseases.

References

-

Title: The TGF-β system in disease Source: Cold Spring Harbor Perspectives in Biology URL: [Link]

-

Title: TGF-β in Fibrosis: From Pathogenesis to Targeted Therapy Source: International Journal of Molecular Sciences URL: [Link]

-

Title: SMADs in TGF-β signaling Source: The International Journal of Biochemistry & Cell Biology URL: [Link]

-

Title: The bleomycin-induced pulmonary fibrosis model Source: Methods in Molecular Biology URL: [Link]

-

Title: Bleomycin-induced lung fibrosis: a model for the study of pulmonary disorders Source: Toxicology and Applied Pharmacology URL: [Link]

-

Title: The pathogenesis of bleomycin-induced pulmonary fibrosis in mice Source: The American review of respiratory disease URL: [Link]

Technical Guide: 2-(5-Cyclopropylpyridin-2-yl)acetic Acid in Integrin Inhibitor Synthesis

This guide outlines the strategic application of 2-(5-Cyclopropylpyridin-2-yl)acetic acid (CAS 121131-75-7) as a high-value pharmacophore in the synthesis of next-generation small-molecule integrin inhibitors, specifically targeting

Executive Summary

The transition from peptide-based RGD mimetics to orally bioavailable small molecules has redefined the landscape of integrin therapeutics. Central to this evolution is the optimization of the "acidic tail" moiety—the component responsible for coordinating the metal ion in the integrin's Metal Ion-Dependent Adhesion Site (MIDAS).

2-(5-Cyclopropylpyridin-2-yl)acetic acid has emerged as a privileged building block in this domain. Its structural architecture combines a carboxylate ligand (aspartate mimic) with a 5-cyclopropylpyridine core that offers dual benefits:

-

Conformational Control: The pyridine ring restricts rotatable bonds compared to aliphatic chains, reducing the entropic penalty of binding.

-

Selectivity & Stability: The cyclopropyl group fills the hydrophobic specificity pocket adjacent to the MIDAS, enhancing selectivity for

over

This guide details the synthesis, integration, and quality control of this intermediate, referencing its utility in workflows analogous to the development of clinical candidates like Bexotegrast (PLN-74809) .

Molecular Architecture & Mechanism

Pharmacophore Rationale

In the design of RGD (Arg-Gly-Asp) mimetics, the molecule is tripartite:

-

Basic Head (Arg Mimic): Typically a tetrahydronaphthyridine or aminopyridine.

-

Linker (Gly Mimic): A rigid scaffold (e.g., pyrrolidine, piperidine).

-

Acidic Tail (Asp Mimic): The 2-(5-Cyclopropylpyridin-2-yl)acetic acid moiety.[1][2]

Binding Mode Analysis

The carboxylic acid coordinates the

Figure 1: Schematic representation of the pharmacophore binding interactions.

Synthetic Pathway: 2-(5-Cyclopropylpyridin-2-yl)acetic Acid

The synthesis requires high fidelity to prevent regioisomeric impurities. The preferred route utilizes a Negishi coupling followed by a homologation sequence.

Retrosynthetic Analysis

The target molecule (1) is disconnected into a 2,5-disubstituted pyridine precursor.

Figure 2: Retrosynthetic disconnection strategy.

Detailed Protocol

Step 1: Introduction of the Cyclopropyl Moiety (Suzuki-Miyaura or Negishi)

-

Reagents: 5-Bromo-2-chloropyridine, Cyclopropylboronic acid,

, -

Conditions: Toluene/Water,

, 12h. -

Critical Insight: Use the chloride at C2; the bromide at C5 is more reactive, allowing selective coupling at C5 without affecting the C2-Cl handle needed for the next step.

Step 2: Homologation to the Acetic Acid Direct displacement of the C2-chloride with an acetate equivalent is challenging. A palladium-catalyzed malonate coupling is recommended.

-

Reagents: Diethyl malonate,

, Ligand (e.g., Xantphos), -

Process:

-

Coupling to form the diethyl 2-(5-cyclopropylpyridin-2-yl)malonate.

-

Decarboxylation/Hydrolysis: Treat with

or -

Purification: Crystallization from Ethyl Acetate/Hexanes.

-

Data Summary: Key Intermediates

| Compound | Structure Description | Key NMR Signal (

Application: Synthesis of the Integrin Inhibitor

Once synthesized, the acid is coupled to the "Basic Head-Linker" amine. This is the convergent step in the synthesis of high-affinity antagonists like the Bexotegrast class.

Coupling Protocol

Reaction: Amide Bond Formation Reagents: HATU or T3P (Propylphosphonic anhydride), DIPEA, DMF.

-

Activation: Dissolve 2-(5-Cyclopropylpyridin-2-yl)acetic acid (1.0 equiv) in DMF. Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 15 min at

. -

Addition: Add the amine core (e.g., a substituted pyrrolidine or piperidine linked to a naphthyridine).

-

Completion: Monitor by LC-MS. The reaction is typically fast (< 2h).

-

Workup: Aqueous wash (LiCl solution to remove DMF), extract with EtOAc.

Why T3P?

For scale-up, T3P is preferred over HATU due to:

-

Safety: No risk of explosion (unlike HOBt derivatives).

-

Purification: Water-soluble byproducts simplify the workup.

-

Epimerization Control: Low risk of racemization at the chiral centers of the amine partner.

Quality Control & Analytical Standards

Validating the integrity of the 5-cyclopropylpyridine moiety is critical, as the cyclopropyl ring can open under harsh acidic conditions.

Analytical Method (HPLC-UV-MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (Pyridine

) and 210 nm. -

Acceptance Criteria:

References

-

Anderson, N. A., et al. (2020). "Discovery of GSK3008348, a Novel, Inhaled αvβ6 Integrin Inhibitor for the Treatment of Idiopathic Pulmonary Fibrosis." Journal of Medicinal Chemistry. Link

-

Decaris, M. L., et al. (2021).[5] "Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF."[5] Respiratory Research. Link

-

Pliant Therapeutics. (2022).[6] "Bexotegrast (PLN-74809) Program Update." Pliant Therapeutics Pipeline. Link

-

Slack, R. J., et al. (2022). "The therapeutic potential of integrin inhibition in fibrosis."[5][6][7] Nature Reviews Rheumatology. Link

-

PubChem Compound Summary. (2024). "2-(5-Cyclopropylpyridin-2-yl)acetic acid (CAS 121131-75-7)."[2][4] National Center for Biotechnology Information. Link

Sources

- 1. 2-(5-hydroxypyridin-2-yl)acetic acid | CAS#:1214345-48-8 | Chemsrc [chemsrc.com]

- 2. guidechem.com [guidechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. echemi.com [echemi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 7. Molecular Simulation of αvβ6 Integrin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Anti-Inflammatory Potential of 2-(5-Cyclopropylpyridin-2-yl)acetic Acid Analogs

The following technical guide provides an in-depth analysis of the anti-inflammatory potential of 2-(5-Cyclopropylpyridin-2-yl)acetic acid and its structural analogs. This document is designed for medicinal chemists and pharmacologists, focusing on the scaffold's utility as a privileged structure in drug discovery.

Executive Summary: The Pharmacophore

2-(5-Cyclopropylpyridin-2-yl)acetic acid (CAS: 1211531-75-7) represents a high-value "privileged scaffold" in modern anti-inflammatory drug design. Unlike traditional phenylacetic acid NSAIDs (e.g., Diclofenac), this pyridine-based core integrates two critical medicinal chemistry optimizations:

-

Bioisosteric Replacement: The pyridine ring lowers lipophilicity (LogP) compared to a benzene ring, improving aqueous solubility while maintaining aromatic stacking interactions.

-

Metabolic Blocking: The 5-cyclopropyl group acts as a metabolic shield, blocking the para-position from rapid CYP450-mediated hydroxylation, while simultaneously filling hydrophobic pockets in target proteins (e.g., COX-2, CRTh2, IRAK4).

This guide details the synthesis, structure-activity relationship (SAR), and pharmacological evaluation of this chemotype.[1]

Medicinal Chemistry & SAR Analysis

Structural Logic

The molecule functions as a dual-action pharmacophore. The acetic acid tail provides the requisite acidic center for ionic anchoring (e.g., to Arg120 in COX enzymes), while the 5-cyclopropyl-pyridine body dictates selectivity and metabolic stability.

| Feature | Functionality in Drug Design | Mechanistic Impact |

| Acetic Acid Moiety | Anionic Headgroup | Forms salt bridge with Arg120 (COX) or Lys/Arg residues in GPCRs (CRTh2). |

| Pyridine Nitrogen | H-Bond Acceptor | Increases polarity; potential for specific H-bonds in the active site (e.g., Ser530). |

| Cyclopropyl Group | Hydrophobic Bulk | Fills the hydrophobic selectivity channel in COX-2; sterically hinders metabolic oxidation at the C5 position. |

Visualizing the SAR Landscape

The following diagram illustrates how this core scaffold diverges into three distinct therapeutic classes based on derivatization.

Figure 1: Divergent therapeutic applications of the 5-cyclopropylpyridin-2-yl acetic acid scaffold.

Chemical Synthesis Protocol

To evaluate this scaffold, a robust synthesis route is required. The following protocol utilizes a Negishi coupling followed by a hydrolytic step, ensuring high yield and purity.

Synthesis Workflow

Target: 2-(5-Cyclopropylpyridin-2-yl)acetic acid[2][3]

Step 1: Negishi Coupling (Introduction of Cyclopropyl)

-

Reactants: 2-Chloro-5-bromopyridine (1.0 eq), Cyclopropylzinc bromide (1.2 eq).

-

Catalyst: Pd(dppf)Cl2 (5 mol%).

-

Conditions: THF, Reflux, 12h under Argon.

-

Mechanism: Selective oxidative addition at the more reactive C-Br bond allows installation of the cyclopropyl group at position 5.

-

Product: 2-Chloro-5-cyclopropylpyridine.

Step 2: Introduction of Acetic Acid Side Chain

-

Reactants: Intermediate from Step 1, Diethyl malonate (sodium salt).

-

Catalyst: CuI (10 mol%), L-Proline (20 mol%).

-

Conditions: DMSO, 100°C.

-

Workup: Acidic hydrolysis (6M HCl, Reflux) to decarboxylate the malonate diester to the mono-acetic acid.

Figure 2: Synthetic pathway for the core scaffold.

Pharmacological Evaluation Protocols

Trustworthy data generation requires self-validating experimental systems. Below are the specific protocols to assess the anti-inflammatory activity of this class.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines if the analog acts as a classic NSAID by inhibiting Cyclooxygenase enzymes.

-

System: Human recombinant COX-1 and COX-2 enzymes (Sf9 insect cell expression).

-

Substrate: Arachidonic Acid (10 µM).

-

Readout: Colorimetric ELISA quantification of PGE2 production.

-

Control: Indomethacin (non-selective) and Celecoxib (COX-2 selective).

Protocol Steps:

-

Incubate enzyme with test compound (0.1 nM – 10 µM) for 15 mins at 37°C.

-

Initiate reaction by adding Arachidonic Acid.

-

Terminate after 10 mins with HCl.

-

Quantify PGE2.

-

Calculation: Calculate IC50 using a 4-parameter logistic fit.

-

Success Metric: A Selectivity Index (SI = IC50_COX1 / IC50_COX2) > 50 indicates potential for reduced GI toxicity.

-

In Vivo Anti-Inflammatory Model (Carrageenan Paw Edema)

This is the gold-standard acute inflammation model to verify oral bioavailability and efficacy.

-

Subject: Male Wistar rats (180-220g).

-

Induction: Sub-plantar injection of 0.1 mL 1% Carrageenan (lambda) into the right hind paw.

-

Treatment: Oral gavage of Test Compound (10, 30, 100 mg/kg) 1 hour prior to induction.

-

Measurement: Plethysmometer (water displacement) readings at 0, 1, 3, and 5 hours.

Data Interpretation Table:

| Metric | Observation | Interpretation |

| Paw Volume (3h) | >50% Inhibition | High efficacy (Comparable to Diclofenac). |

| Gastric Lesion Index | Score < 1.0 | Excellent GI safety profile (COX-2 selective). |

| Plasma Exposure | AUC > 5000 ng*h/mL | Good metabolic stability (attributed to Cyclopropyl). |

Mechanism of Action (MoA) Pathway

The following diagram details where 2-(5-Cyclopropylpyridin-2-yl)acetic acid analogs intervene in the inflammatory cascade. While the free acid acts on COX enzymes, amide derivatives often target upstream kinases (IRAK4) or downstream receptors (CRTh2).

Figure 3: Dual intervention points of the scaffold in the Arachidonic Acid cascade.

References

-

Preparation of heteroaryl aminopropanol derivatives as CRTh2 antagonists. Source: US Patent 11,932,630 B2. Context: Describes the use of cyclopropyl-pyridine scaffolds in creating antagonists for the Prostaglandin D2 receptor (CRTh2), relevant for allergic inflammation.

-

Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 4 (IRAK4). Source: US Patent 11,065,231 B2. Context: Validates "2-(5-cyclopropylpyridin-2-yl)" as a critical linker/ligand component in PROTACs designed to degrade IRAK4, a key kinase in the innate immune response.

-

Structure-activity relationships of pyrrolopiperidinone acetic acids as CRTh2 antagonists. Source:Bioorganic & Medicinal Chemistry Letters, 2014. Context: Discusses the optimization of acetic acid tails and hydrophobic aryl groups (like cyclopropyl-pyridine) for receptor residence time and potency.

-

Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives. Source:Farmaco, 1992.[4] Context: Establishes the foundational anti-inflammatory activity of the 2-pyridyl moiety when coupled with acidic or thio-acidic functionalities.

Sources

- 1. (PDF) 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity [academia.edu]

- 2. guidechem.com [guidechem.com]

- 3. 2-(5-hydroxypyridin-2-yl)acetic acid | CAS#:1214345-48-8 | Chemsrc [chemsrc.com]

- 4. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Yield Esterification Protocols for 2-(5-Cyclopropylpyridin-2-yl)acetic acid

Executive Summary & Chemical Challenges

The esterification of 2-(5-Cyclopropylpyridin-2-yl)acetic acid presents a unique set of synthetic challenges that distinguish it from standard carboxylic acid transformations. While the cyclopropyl moiety acts as a lipophilic anchor (common in URAT1 inhibitors like Lesinurad), the core difficulty lies in the 2-pyridylacetic acid motif.

The "2-Pyridyl" Instability Factor

Researchers must recognize that 2-pyridylacetic acids are inherently unstable. They are prone to thermal decarboxylation to form the corresponding 2-methylpyridine derivative. This occurs because the pyridine nitrogen acts as an electron sink, stabilizing the carbanion intermediate formed upon loss of

Key Technical Constraints:

-

Decarboxylation Risk: Vigorous reflux in high-boiling solvents can trigger significant yield loss via decarboxylation.

-

Zwitterionic Character: The basic pyridine nitrogen (

) and the acidic carboxyl group exist in equilibrium with a zwitterionic form, affecting solubility in non-polar solvents. -

Cyclopropyl Integrity: While generally robust, the cyclopropyl ring can undergo ring-opening under forcing Lewis acid conditions (e.g.,

,

This guide provides three validated protocols designed to mitigate these risks, prioritizing mild conditions over thermal forcing.

Mechanistic Decision Matrix

The choice of method depends on the scale and the specific ester required (methyl/ethyl vs. complex alcohol).

Figure 1: Strategic decision tree for selecting the optimal esterification pathway based on scale and substrate complexity.

Detailed Protocols

Method A: Base-Promoted Alkylation (Recommended for Lab Scale)

Best For: Methyl, Ethyl, Benzyl esters. Rationale: This method proceeds at room temperature (RT), completely avoiding the thermal risks associated with decarboxylation. It utilizes the carboxylate anion as a nucleophile.[1]

Materials

-

Substrate: 2-(5-Cyclopropylpyridin-2-yl)acetic acid (1.0 equiv)

-

Alkylating Agent: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2 – 1.5 equiv)

-

Base: Cesium Carbonate (

) (1.5 equiv) or Potassium Carbonate ( -

Solvent: DMF (Dimethylformamide) or Acetonitrile (

)

Protocol

-

Dissolution: In a round-bottom flask, dissolve the starting acid (1.0 g, 5.6 mmol) in DMF (10 mL). The solution may be slightly cloudy due to zwitterionic aggregation.

-

Deprotonation: Add

(2.75 g, 8.4 mmol) in one portion. Stir at RT for 15 minutes. The mixture will become a suspension of the carboxylate salt. -

Alkylation: Dropwise add MeI (0.52 mL, 8.4 mmol). Caution: MeI is toxic and volatile; use a fume hood.

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The zwitterion spot (baseline) should disappear, replaced by a less polar ester spot (

). -

Workup:

-

Dilute with EtOAc (50 mL) and wash with water (

mL) to remove DMF and inorganic salts. -

Wash organic layer with Brine (20 mL).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Usually not required. If necessary, flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

Method B: In-Situ Acid Catalysis (Scalable & Robust)

Best For: Methyl or Ethyl esters on >10g scale. Rationale: Instead of using sulfuric acid at reflux (high temp), this method generates anhydrous HCl in situ using Acetyl Chloride (AcCl) and alcohol. This allows the reaction to proceed at lower temperatures (0°C to RT), minimizing decarboxylation.

Materials

-

Substrate: 2-(5-Cyclopropylpyridin-2-yl)acetic acid

-

Reagent: Acetyl Chloride (AcCl) (2.0 – 3.0 equiv)

-

Solvent/Reactant: Anhydrous Methanol or Ethanol (10-20 volumes)

Protocol

-

Preparation: Chill the anhydrous alcohol (MeOH, 50 mL) to 0°C in an ice bath under

. -

HCl Generation: Dropwise add Acetyl Chloride (2.4 mL, 33 mmol) to the cold alcohol. Exothermic reaction: Stir for 15 mins to allow heat dissipation. This generates anhydrous HCl.

-

Addition: Add the solid acid substrate (2.0 g, 11 mmol) to the cold solution.

-

Reaction: Remove ice bath and allow to warm to RT. Stir for 12–18 hours.

-

Note: If conversion is slow after 18h, heat mildly to 40°C. Do not exceed 50°C.

-

-

Workup (Critical for Pyridines):

-

Concentrate the mixture to

20% volume. -

Dilute with EtOAc.[2]

-

Neutralization: Slowly add saturated

solution until pH -

Separate layers.[3] Extract aqueous layer with EtOAc (

). -

Combine organics, dry (

), and concentrate.

-

Method C: Steglich Esterification (Coupling Reagents)

Best For: Coupling with complex, acid-sensitive, or secondary alcohols. Rationale: Uses carbodiimide activation (EDC) to form the ester under neutral/mildly basic conditions.

Protocol

-

Mix: Dissolve acid (1.0 equiv), Alcohol (1.1 equiv), and DMAP (0.1 equiv) in DCM (Dichloromethane).

-

Activate: Cool to 0°C. Add EDC

HCl (1.2 equiv). -

Stir: Warm to RT and stir overnight.

-

Wash: Wash with dilute citric acid (to remove unreacted pyridine/DMAP), then

.

Analytical Data & Quality Control

Expected NMR Characteristics

Upon successful esterification (e.g., Methyl Ester), observe the following shifts:

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Change |

| -COOH | 10.0 - 12.0 | Broad Singlet | Disappears |

| -OCH3 (Ester) | 3.65 - 3.70 | Singlet | Appears (New Peak) |

| Py-CH2-CO | 3.80 - 3.90 | Singlet | Shift slightly upfield vs acid |

| Cyclopropyl | 0.7 - 1.1 | Multiplets | Remains Intact (Check for ring opening) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / "Missing" Mass | Decarboxylation | Lower reaction temp. Switch from Method B to Method A. |

| Product is Water Soluble | Pyridine Salt Formation | Ensure pH > 8 during workup. The pyridine must be deprotonated to extract into EtOAc. |

| New Olefinic Peaks | Cyclopropyl Ring Opening | Avoid strong Lewis acids ( |

References

-

Decarboxylation of 2-Pyridylacetic Acids

-

Fischer Esterification Protocols

- Cyclopropyl Stability: General Data: "Synthesis of Cyclopropyl-Fused Heterocycles." Chemical Reviews, 2003, 103, 4.

- In-Situ Acid Chloride Method: Protocol: N. Rashed, et al. "Acetyl chloride-mediated synthesis of esters." Journal of Chemical Research, 2018.

Sources

- 1. Fischer Esterification [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

HPLC purification of "2-(5-Cyclopropylpyridin-2-yl)acetic acid" analogs

Application Note: High-Purity Isolation of 2-(5-Cyclopropylpyridin-2-yl)acetic Acid Analogs via Preparative HPLC

Abstract

This guide details the purification strategy for 2-(5-Cyclopropylpyridin-2-yl)acetic acid and its structural analogs. These molecules present a specific chromatographic challenge: they possess a zwitterionic core (basic pyridine nitrogen and acidic carboxyl tail) combined with a lipophilic cyclopropyl moiety. While the zwitterionic nature suggests polar retention issues, the cyclopropyl group provides sufficient hydrophobicity for Reversed-Phase (RP) chromatography. This protocol prioritizes a low-pH RP-C18 approach to suppress silanol interactions, ensuring sharp peak shapes and high recovery, while offering a high-pH alternative for orthogonal selectivity.

Chemical Context & Separation Logic

To design a robust purification method, we must first deconstruct the analyte's behavior in solution.

-

The Amphoteric Challenge: The molecule contains a pyridine ring (

) and an acetic acid tail ( -

The Lipophilic Advantage: Unlike simple pyridyl acetic acids which are highly polar, the 5-cyclopropyl substitution adds significant hydrophobicity. This allows us to utilize standard C18 stationary phases rather than specialized HILIC or Mixed-Mode columns, provided we control the ionization state.

-

The Strategy:

-

Primary Mode (Low pH): Using 0.1% Trifluoroacetic Acid (TFA).

-

Mechanism: The acid moiety is protonated (neutral), and the pyridine is protonated (cationic).

-

Benefit: TFA forms an ion pair with the cationic pyridine, masking the charge and preventing interaction with residual silanols on the silica surface. This yields the sharpest peaks.

-

-

Secondary Mode (High pH): Using Ammonium Bicarbonate (pH 10).

-

Mechanism: The pyridine is deprotonated (neutral), and the acid is ionized (anionic).

-

Benefit: Useful for separating structural isomers that co-elute at low pH. Requires hybrid-silica columns (e.g., Waters XBridge or Agilent PLRP-S) to survive the alkaline environment.

-

-

Method Development Decision Matrix

The following decision tree outlines the logical flow for selecting the optimal purification route based on the specific analog's properties.

Caption: Decision matrix for optimizing separation of pyridine-based zwitterions.

Experimental Protocols

Protocol A: Analytical Scouting (The "Sentry" Run)

Objective: Determine the elution window and loading capacity before committing valuable crude material.

Equipment: HPLC with DAD (Diode Array Detector) and MS (Mass Spec) capability.[1] Stationary Phase: C18 End-capped column (e.g., Agilent ZORBAX Eclipse Plus or Waters SunFire), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase Preparation:

-

Solvent A: Water + 0.1% TFA (v/v).[2]

-

Solvent B: Acetonitrile + 0.1% TFA (v/v).

-

Note: TFA is preferred over Formic Acid here because the trifluoroacetate anion pairs strongly with the protonated pyridine, significantly improving peak symmetry.

-

-

Sample Prep: Dissolve 1 mg of crude in 1 mL of 50:50 Water:Acetonitrile. Filter through 0.2 µm PTFE.

-

Gradient:

-

0 min: 5% B[2]

-

10 min: 95% B

-

12 min: 95% B

-

12.1 min: 5% B

-

-

Detection: UV at 254 nm (Pyridine π-π*) and 220 nm (Amide/Carboxyl).

-

Analysis: Locate the target mass (M+H). If the target elutes at roughly 40% B, the "Focus Gradient" for prep will be 20% to 60% B.

Protocol B: Preparative Scale-Up

Objective: Isolate >100 mg of target with >98% purity.

Equipment: Preparative HPLC system with fraction collector. Stationary Phase: C18 Prep Column (e.g., 19 x 150 mm, 5 µm).

-

Loading Calculation:

-

A standard 19mm prep column can typically handle a 50-100 mg load of this compound class without resolution loss.

-

Injection Volume: Max 2 mL per run to prevent "solvent shock" (band broadening due to strong injection solvent).

-

-

Focus Gradient (Calculated from Scouting):

-

Instead of 5-95%, use a shallow gradient centered on the elution point.

-

Example: If elution was at 40% B:

-

0 min: 20% B

-

2 min: 20% B (Load)

-

12 min: 60% B (Elute)

-

13 min: 95% B (Wash)

-

-

-

Fraction Collection Logic:

-

Trigger: Slope + Threshold.

-

Threshold: Set to 10% of full scale to avoid collecting baseline noise.

-

Slope: Set to terminate collection when the peak descends to 15% of its max height (cuts off the "tail" where impurities often lurk).

-

-

Post-Processing (Critical Step):

-

TFA salts can be cytotoxic in biological assays.

-

Desalting: After pooling fractions, pass the solution through a weak anion exchange cartridge (free base form) or perform a bicarbonate wash during extraction to remove the trifluoroacetate counter-ion.

-

Preparative Workflow Visualization

Caption: End-to-end workflow for the purification and isolation of the target analog.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Fronting Peaks | Column Overload (Mass) | Reduce injection mass by 50%. |

| Split Peaks | Injection Solvent too strong | Dilute sample with water or initial mobile phase (weak solvent). |

| Tailing (Asymmetry > 1.5) | Silanol Interactions | Switch from Formic Acid to TFA; Add 10mM Ammonium Acetate. |

| Low Recovery | Precipitation on Column | Ensure sample solubility in the initial mobile phase conditions (High Water %). |

| Ghost Peaks | Carryover | Run a "Sawtooth" gradient wash (5-95-5-95% B) between injections. |

References

-

Agilent Technologies. (2012). Residual Solvent Analysis with a Specifically Designed and Tested Agilent J&W DB-Select 624UI for USP <467> Column. (Discusses pyridine peak shape optimization and tailing factors). Link

-

Waters Corporation. (2023). Preparative Liquid Chromatography Primer: Method Scale-Up. (Authoritative guide on calculating gradients and loading for prep HPLC). Link

-

SIELC Technologies. (2023). HPLC Separation of Pyridylacetic Acids And Their Derivatives. (Specific protocols for pyridyl-acetic acid class separations). Link

-

Helix Chromatography. (2023). HPLC Methods for analysis of Pyridine. (Discusses pKa considerations and mobile phase modifiers for basic heterocycles). Link

-

National Institutes of Health (NIH). (2022). RP-HPLC separation of interconvertible rotamers of a ... pyridin-3-yl acetic acid derivative. (Advanced separation logic for complex pyridine-acetic acid derivatives). Link

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of 2-(5-Cyclopropylpyridin-2-yl)acetic acid

Introduction

2-(5-Cyclopropylpyridin-2-yl)acetic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity, identity, and stability of such intermediates are paramount, as they directly impact the quality, safety, and efficacy of the final drug product. Therefore, a robust and comprehensive analytical characterization strategy is not merely a procedural step but a foundational requirement for successful drug development and regulatory compliance.

This application note provides a detailed guide for researchers, analytical scientists, and quality control professionals on the essential analytical methods for the complete characterization of 2-(5-Cyclopropylpyridin-2-yl)acetic acid. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system. The methods described herein are grounded in established scientific principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2]

Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is essential for developing appropriate analytical methods, particularly for chromatography and sample preparation. Key properties for 2-(5-Cyclopropylpyridin-2-yl)acetic acid are summarized below.

| Property | Value | Source |

| CAS Number | 1211531-75-7 | [3] |

| Molecular Formula | C₁₀H₁₁NO₂ | [3] |

| Molecular Weight | 177.20 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Predicted Boiling Point | 346.7 ± 27.0 °C | [3] |

| Predicted Density | 1.283 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 3.42 ± 0.10 | [3] |

| Recommended Storage | 2-8°C | [3] |

Note: The predicted values serve as a useful baseline for method development. For instance, the acidic pKa suggests that pH control of the mobile phase in reversed-phase HPLC will be critical to ensure consistent retention and peak shape.

Structural Elucidation and Identity Confirmation

Confirming the absolute chemical structure of a pharmaceutical intermediate is the most critical analytical task. A combination of spectroscopic techniques is required for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the gold standard for structural elucidation as it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex splitting patterns.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Expected Signals:

-

Pyridine Ring Protons: Expect three distinct signals in the aromatic region (~7.0-8.5 ppm), exhibiting characteristic doublet, doublet of doublets, or singlet-like appearances depending on their coupling.

-

Methylene Protons (-CH₂-): A singlet or an AB quartet around 3.5-4.0 ppm, adjacent to the pyridine ring.

-

Cyclopropyl Protons: A complex multiplet system in the aliphatic region (~0.5-2.0 ppm), typically consisting of four protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals: Expect 10 distinct carbon signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (~170-180 ppm).

-

-

Data Interpretation: The combination of chemical shifts, integration values (for ¹H), and splitting patterns confirms the molecular backbone and the positions of substituents. Two-dimensional NMR experiments like COSY and HSQC can be employed if the 1D spectra are ambiguous.[5]

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides a highly accurate measurement of the molecular weight and is invaluable for confirming the elemental composition. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both identification and impurity profiling. A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended to confirm the molecular formula.[6]

Protocol: High-Resolution LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

-

Chromatography (Optional but Recommended):

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The acid promotes ionization.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode. The pyridine nitrogen is readily protonated.[7]

-

Analysis Mode: Full scan in high-resolution mode.

-

Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.

-

-

Data Interpretation:

-

Calculated Exact Mass for [C₁₀H₁₁NO₂ + H]⁺: 178.0863

-

Compare the measured m/z value of the [M+H]⁺ ion to the calculated theoretical value. A mass accuracy of <5 ppm provides strong evidence for the elemental composition.

-

Tandem MS (MS/MS) can be used to study fragmentation patterns, which provides further structural confirmation. Common fragmentation pathways for similar molecules involve the loss of the carboxylic acid group (-45 Da).[8]

-

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and reliable technique for identifying the presence of key functional groups. It serves as an excellent orthogonal method for identity confirmation. For 2-(5-Cyclopropylpyridin-2-yl)acetic acid, IR can confirm the presence of the carboxylic acid and the substituted pyridine ring.[9]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Correlate the observed absorption bands with known vibrational frequencies for specific functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 3300-2500 (broad) | Stretching |

| Aliphatic C-H (CH₂) | 2950-2850 | Stretching |

| Carboxylic Acid C=O | 1720-1700 | Stretching |

| Aromatic C=C / C=N | 1600-1450 | Ring Stretching |

| C-O | 1320-1210 | Stretching |

The presence of these characteristic bands provides strong confirmatory evidence of the molecule's functional group architecture.[10][11]

Purity and Assay Determination by HPLC

Expertise & Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard method for determining the purity and assay of pharmaceutical compounds.[12] Its high resolving power allows for the separation of the main component from process-related impurities and degradation products. A properly validated HPLC method ensures that the results are accurate, precise, and reliable, which is a core requirement for quality control and regulatory filings.[13][14]

Caption: HPLC Method Lifecycle: From Development to Routine Use.

Protocol: Validated RP-HPLC Method for Purity and Assay

-

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Formic Acid (or Phosphoric Acid)

-

Reference Standard of 2-(5-Cyclopropylpyridin-2-yl)acetic acid (of known purity)

-

Test sample of 2-(5-Cyclopropylpyridin-2-yl)acetic acid

-

-

Chromatographic Conditions:

-

Instrument: HPLC or UHPLC system with a UV/PDA detector.

-

Column: Agilent Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm (or equivalent).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17.1-20 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 265 nm (A PDA detector should be used to assess peak purity across the UV spectrum).

-

Injection Volume: 10 µL.

-

-

Preparation of Solutions:

-

Diluent: Acetonitrile/Water (50:50 v/v).

-

Standard Stock Solution (for Assay): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ≈ 0.5 mg/mL).

-

Working Standard Solution: Further dilute the stock solution to a final concentration of ~0.05 mg/mL.

-

Sample Solution (for Assay and Purity): Prepare in the same manner as the Standard Stock Solution, using the test sample.

-

-

System Suitability Test (SST):

-

Before analysis, perform five replicate injections of the Working Standard Solution.

-

Acceptance Criteria (as per ICH):

-

Tailing Factor: ≤ 2.0

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

-

-

-

Analysis Procedure:

-

Inject the diluent (as a blank), followed by the standard and sample solutions.

-

Purity Calculation: Determine the area percent of all impurity peaks relative to the total peak area. Use the formula: % Impurity = (Area_impurity / Total_Area) * 100.

-

Assay Calculation: Compare the peak area of the main component in the sample solution to that of the standard solution. Use the formula: % Assay = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard.

-

Integrated Characterization Workflow

A comprehensive characterization relies on the logical integration of these orthogonal techniques. Each method provides a unique piece of information, and together they build a complete profile of the material, ensuring its identity, strength, and purity.

Caption: Integrated Workflow for Complete Material Characterization.

Conclusion

The analytical characterization of 2-(5-Cyclopropylpyridin-2-yl)acetic acid requires a multi-technique approach that is both scientifically sound and compliant with regulatory expectations. By integrating data from NMR, MS, and IR, the identity and structure of the compound can be unequivocally confirmed. A validated, stability-indicating HPLC method provides reliable data on purity and assay. This comprehensive strategy ensures that the material meets the stringent quality standards required for pharmaceutical development, ultimately contributing to the creation of safe and effective medicines.

References

-

PubChem. 2-(5-Chloropyridin-2-yl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. ResearchGate. Available from: [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Available from: [Link]

-

PubMed. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. National Center for Biotechnology Information. Available from: [Link]

-

Frontiers in Chemistry. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available from: [Link]

-

ResearchGate. Determinnation of acetic acid in exendin-4 acetate by RP-HPLC. ResearchGate. Available from: [Link]

-

The Journal of Physical Chemistry. Correlations of the Infrared Spectra of Some Pyridines. ACS Publications. Available from: [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

-

ResearchGate. The representative 1 H-NMR spectra of precipitated (a) 2,5-PEF; (b)... ResearchGate. Available from: [Link]

-

International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

-

Royal Society of Chemistry. Infrared spectra and hydrogen bonding in pyridine derivatives. RSC Publishing. Available from: [Link]

-

ResearchGate. What are the most suitable conditions for analysing acetic acid release during enzyme assay using reverse phase HPLC column? ResearchGate. Available from: [Link]

-

University of Alberta Libraries. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available from: [Link]

-

International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. Available from: [Link]

-

ResearchGate. (PDF) LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. ResearchGate. Available from: [Link]

-

Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available from: [Link]

-

ResearchGate. Infrared spectroscopy of pyridine adsorption (Py-IR) profiles of Ni/SiO2, Ni12P5/SiO2 and Ni2P/SiO2 catalysts. ResearchGate. Available from: [Link]

-

European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]

Sources

- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. 2-(5-Cyclopropylpyridin-2-yl)acetic acid | 1211531-75-7 [amp.chemicalbook.com]

- 4. 2-(5-Cyclopropylpyridin-2-yl)acetic acid, CasNo.121131-75-7 Hangzhou Dingyan Chem Co., Ltd China (Mainland) [dingyanchem.lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 188. Infrared spectra and hydrogen bonding in pyridine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. jchr.org [jchr.org]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

Troubleshooting & Optimization

"2-(5-Cyclopropylpyridin-2-yl)acetic acid" stability and storage conditions

Welcome to the technical support center for 2-(5-Cyclopropylpyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound. By understanding the chemical nature of this molecule, you can ensure its integrity throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-(5-Cyclopropylpyridin-2-yl)acetic acid?

A1: The primary stability concerns for 2-(5-Cyclopropylpyridin-2-yl)acetic acid stem from its two main functional groups: the carboxylic acid and the pyridine ring. Carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.[1] The pyridine ring is generally stable, but as a heterocyclic aromatic compound, it can be sensitive to strong oxidizing agents.

Q2: What is the recommended short-term and long-term storage temperature?

A2: For long-term storage, it is recommended to store 2-(5-Cyclopropylpyridin-2-yl)acetic acid at -20°C, similar to other analogous compounds like 2-(5-hydroxypyridin-2-yl)acetic acid.[2] For short-term storage, such as during the course of an experiment, maintaining the compound at 2-8°C is acceptable. Always minimize the time the compound spends at room temperature.

Q3: How should I handle the compound upon receiving it?

A3: Upon receipt, the compound should be stored immediately at the recommended temperature. Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture, which could lead to hydrolysis or degradation.

Q4: What are the incompatible materials to avoid when working with this compound?

A4: Due to its carboxylic acid functionality, 2-(5-Cyclopropylpyridin-2-yl)acetic acid should not be stored with strong bases, as this will cause a neutralization reaction. It should also be kept away from strong oxidizing agents and mineral acids.[3][4] Avoid storing in metal cabinets which can corrode.[3]

Q5: Is this compound sensitive to light or air?

A5: While there is no specific data on the photosensitivity of 2-(5-Cyclopropylpyridin-2-yl)acetic acid, it is a general best practice to store chemical compounds in amber vials or in the dark to prevent potential photodegradation.[5] The compound is not expected to be overtly sensitive to air, but it is good practice to keep the container tightly sealed to prevent oxidation and moisture ingress.[5][6]

Troubleshooting Guide

| Issue | Potential Cause | Troubleshooting Steps |

| Inconsistent experimental results | Compound degradation due to improper storage. | 1. Verify the storage conditions (temperature, light exposure). 2. Perform a purity check of the compound using a suitable analytical method (e.g., HPLC, NMR). 3. If degradation is confirmed, use a fresh, properly stored batch of the compound. |

| Difficulty dissolving the compound | The compound may have absorbed moisture, affecting its solubility. | 1. Ensure the compound was brought to room temperature in a desiccator before opening. 2. If moisture absorption is suspected, the compound can be dried under a high vacuum. |

| Discoloration of the solid compound | This could indicate degradation or the presence of impurities. | 1. Assess the purity of the compound analytically. 2. If the purity is compromised, a fresh sample should be used. |

Experimental Protocols

Protocol 1: Proper Storage of 2-(5-Cyclopropylpyridin-2-yl)acetic acid

-

Long-Term Storage: Upon receipt, place the container in a -20°C freezer.

-

Short-Term Storage: For daily use, store the compound in a refrigerator at 2-8°C.

-

Protection: Store the compound in a tightly sealed, amber-colored vial to protect it from light and moisture.

-

Inert Atmosphere: For extended long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Protocol 2: Preparing Solutions

-

Equilibration: Before opening, remove the container from cold storage and allow it to warm to room temperature in a desiccator to prevent moisture condensation.

-

Solvent Selection: Choose a suitable solvent in which the compound is stable. Common solvents for carboxylic acids include DMSO, DMF, and alcohols.

-

Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution needs to be stored, it should be aliquoted into single-use vials and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Scientific Integrity & Logic

The stability of 2-(5-Cyclopropylpyridin-2-yl)acetic acid is dictated by its chemical structure. The carboxylic acid group makes it a weak acid, prone to reacting with bases. The pyridine ring, a nitrogen-containing heterocycle, is generally robust but can be susceptible to oxidation. The cyclopropyl group is a strained ring system, but it is generally stable under normal laboratory conditions.

A potential degradation pathway for this molecule, especially under harsh conditions like high heat, is decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[1] This would result in the formation of 5-cyclopropyl-2-methylpyridine.

Potential Degradation Pathway

Caption: Potential degradation and reaction pathways for 2-(5-Cyclopropylpyridin-2-yl)acetic acid.

Storage Decision Workflow

Caption: Decision workflow for the proper storage of 2-(5-Cyclopropylpyridin-2-yl)acetic acid.

Summary of Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | Long-term: -20°C; Short-term: 2-8°C | To minimize thermal degradation, such as decarboxylation. |

| Light | Store in the dark (amber vial) | To prevent potential photodegradation.[5] |

| Atmosphere | Tightly sealed container; consider inert gas for long-term | To prevent oxidation and moisture ingress. |

| Incompatibilities | Avoid strong bases, strong oxidizing agents, and mineral acids. | To prevent chemical reactions.[3][4] |

References

-

Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

-

University of Wisconsin–Madison, Environment, Health & Safety. Chemical Storage. [Link]

-

University of California, Berkeley, Office of Environment, Health & Safety. Safe Storage of Chemicals. [Link]

-

University of St Andrews. Storage of Incompatible Chemicals. [Link]

-

Elizabeth City State University. Department of Natural Sciences, Pharmacy and Health Professions Laboratory Chemical Storage. [Link]

-

Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(34), 5851-5861. [Link]

-

Singh, H., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 28(10), 4193. [Link]

-

Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]

-

VCE Publications. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. [Link]

-

S. Al-Jibori, et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 51. [Link]

-

Chemsrc. 2-(5-hydroxypyridin-2-yl)acetic acid | CAS#:1214345-48-8. [Link]

Sources

Work-up procedures for "2-(5-Cyclopropylpyridin-2-yl)acetic acid" amide synthesis

Technical Support Center: Amide Synthesis & Work-up Guide Ticket Subject: Optimization & Troubleshooting for 2-(5-Cyclopropylpyridin-2-yl)acetic acid Amide Couplings Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Hidden" Instability

Welcome to the technical support hub for pyridine-based amide couplings. You are likely here because your yield is low, or your product has vanished during work-up.[1]

Working with 2-(5-Cyclopropylpyridin-2-yl)acetic acid presents a unique "double-edged" challenge compared to standard peptide couplings:

-

Decarboxylation Risk: 2-Pyridylacetic acids are notoriously unstable.[1] The pyridine ring acts as an electron sink, facilitating the loss of

even at moderate temperatures (thermal decarboxylation). -